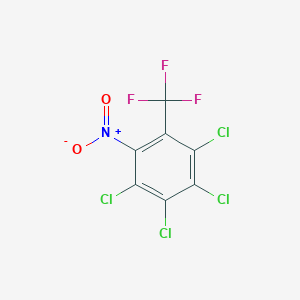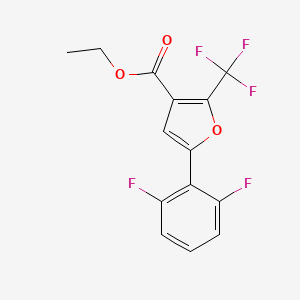![molecular formula C14H7ClF3NO3S B6312599 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate CAS No. 1357625-02-5](/img/structure/B6312599.png)
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate, also known as 4-CPSI, is an organosulfur compound that has been widely studied in recent years due to its potential applications in organic synthesis and in the pharmaceutical industry. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 350.35 g/mol. 4-CPSI is a versatile reagent that is used in a variety of reactions, including Wittig reactions, aldehyde and ketone reductions, and the synthesis of amines. In addition, 4-CPSI has been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines.
科学的研究の応用
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate has been used in a variety of scientific research applications, including the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines. In addition, it has been used in the synthesis of a variety of other compounds, such as sulfonamides, nitriles, and amides. Furthermore, this compound has been used as a catalyst in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and antibiotics.
作用機序
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is based on the formation of a reactive intermediate, which is formed by the reaction of the isocyanate group with a nucleophile. This intermediate then undergoes a series of reactions, depending on the nature of the nucleophile, to form the desired product. For example, in the synthesis of thiazoles, the intermediate reacts with an amine to form an iminium ion, which then undergoes a cyclization reaction to form the desired thiazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still largely unknown. However, it has been suggested that this compound may have anti-inflammatory and anticoagulant properties, as well as potential applications in the treatment of bacterial and fungal infections.
実験室実験の利点と制限
The main advantage of using 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate in laboratory experiments is its versatility. It can be used in a variety of reactions, including Wittig reactions, aldehyde and ketone reductions, and the synthesis of amines. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
将来の方向性
There are a number of potential future directions for 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate research. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of pharmaceuticals. Additionally, further research could be conducted on its potential use as a catalyst in organic synthesis, as well as its use in the synthesis of a variety of heterocyclic compounds. Finally, further research could be conducted on its potential use in the synthesis of other compounds, such as sulfonamides, nitriles, and amides.
合成法
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form 4-chloro-3-(trifluoromethyl)benzenesulfonic acid. The second step involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonic acid with isocyanic acid to form this compound. Finally, the third step involves the reaction of this compound with sodium hydroxide to form 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride.
特性
IUPAC Name |
1-chloro-4-(4-isocyanatophenyl)sulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO3S/c15-13-6-5-11(7-12(13)14(16,17)18)23(21,22)10-3-1-9(2-4-10)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGQLIHVJLZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)




![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)